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Compound of Interest

Compound Name: Cacodyl

Cat. No.: B8556844 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

issues related to cell preservation using cacodylate buffer, with a specific focus on the critical

role of osmolarity.

Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered during

cell fixation and preparation for microscopy.

Issue 1: Cells Appear Swollen or Burst in Electron Micrographs

Question: My electron micrographs show cells with swollen organelles, diffuse cytoplasm,

and in some cases, ruptured plasma membranes. What is the likely cause?

Answer: This morphology is a classic indicator of a hypotonic fixative solution. When the

osmolarity of the cacodylate buffer and the overall fixative is significantly lower than the

physiological osmolarity of the cells, water rushes into the cells, causing them to swell and

burst.

Troubleshooting Steps:

Verify Buffer Concentration: Ensure your cacodylate buffer concentration is correct,

typically around 0.1 M for mammalian tissues.[1]
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Adjust Osmolarity: Increase the osmolarity of your cacodylate buffer by adding a non-

ionic solute such as sucrose. The total osmolarity of the final fixative solution should be

slightly hypertonic to your sample.[1]

Recalculate Total Osmolarity: Remember that the fixative (e.g., glutaraldehyde) also

contributes to the total osmolarity of the solution.[2] Use the tables below as a guide to

calculate the final osmolarity of your fixative solution.

Avoid Pre-Fixation Rinses with Buffer: Do not rinse live cells with cacodylate buffer

before fixation, as it is toxic and can cause ultrastructural damage before the fixative

acts.[1][3] If a pre-fixation rinse is necessary, use an isotonic, non-toxic buffer like

phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[1]

Issue 2: Cells Appear Shrunken or Crenated in Electron Micrographs

Question: My samples show shrunken cells with condensed cytoplasm and irregularly

shaped membranes. What could be causing this?

Answer: These are signs of a hypertonic fixative solution. If the osmolarity of your fixative

solution is too high, water will be drawn out of the cells, leading to shrinkage and crenation.

Troubleshooting Steps:

Measure Osmolarity: If possible, measure the osmolarity of your buffer and final fixative

solution using an osmometer. For mammalian tissues, the fixative osmolarity should

ideally be in the range of 500-700 mOsm.

Reduce Solute Concentration: If you are adding sucrose or other solutes to your buffer,

reduce the concentration.

Check Buffer Molarity: While less common, using a cacodylate buffer with a molarity

that is too high (e.g., 0.2 M without adjusting for other components) can contribute to

hypertonicity.

Consider Fixative Contribution: Account for the osmolarity contribution of the

glutaraldehyde and any other additives.
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Issue 3: Poor Overall Ultrastructural Preservation Despite Correct Osmolarity

Question: I've adjusted my osmolarity, but the overall preservation of fine structures like

membranes and cytoskeletal elements is still poor. What else could be wrong?

Answer: While osmolarity is critical, other factors can impact fixation quality.

Troubleshooting Steps:

pH Shift: The reaction between aldehydes and proteins can release protons, leading to

a decrease in pH.[1] Ensure your cacodylate buffer is at the correct pH (typically 7.2-

7.4 for mammalian cells) and has sufficient buffering capacity (0.1 M is standard).[1][4]

Glutaraldehyde Quality: Use electron microscopy (EM) grade glutaraldehyde and

prepare fixative solutions fresh. Old glutaraldehyde can oxidize to glutaric acid, lowering

the pH and reducing cross-linking efficiency.[1]

Fixation Time and Temperature: Ensure you are using the appropriate fixation time and

temperature for your sample type. Fixation is often carried out at 4°C to slow down

autolytic processes.[4]

Dehydration Steps: Proper dehydration through a graded ethanol or acetone series is

crucial. Incomplete dehydration can lead to poor resin infiltration and sectioning

artifacts.

FAQs on Cacodylate Buffer Osmolarity
Q1: Why is cacodylate buffer preferred for electron microscopy?

A1: Cacodylate buffer is favored for several reasons: it has a good buffering capacity in

the physiological pH range (5.0-7.4), it is very stable and resistant to microbial growth, and

crucially, it does not react with aldehydes, which are common primary fixatives.[1][5]

Q2: What is the osmolarity of a 0.1 M sodium cacodylate buffer solution?

A2: The osmolarity of a 0.1 M sodium cacodylate buffer is approximately 185 mOsmol/kg.

However, it's important to remember that the final osmolarity of your working solution will

depend on any additives like sucrose or salts.
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Q3: How do I calculate the total osmolarity of my fixative solution?

A3: The total osmolarity is the sum of the osmolarities of the buffer, the fixative (e.g.,

glutaraldehyde), and any other additives (e.g., sucrose, CaCl2). You can use the tables

below for reference values of common components. For precise measurements, an

osmometer is recommended.

Q4: Is cacodylate buffer toxic?

A4: Yes, sodium cacodylate contains arsenic and is toxic and carcinogenic.[1][6] Always

handle it with appropriate personal protective equipment (PPE), including gloves, a lab

coat, and safety glasses, and work in a well-ventilated area or a fume hood.[1] Dispose of

waste according to institutional and governmental guidelines.[6]

Q5: Can I use a different buffer instead of cacodylate?

A5: Yes, phosphate buffers (e.g., PBS) are a common non-toxic alternative.[6] However,

phosphate buffers can sometimes form precipitates with cations like calcium and may not

be ideal for all applications.[6] PHEM buffer is another alternative known for good

preservation of cytoskeletal elements.[7][8]

Data Presentation
Table 1: Osmolarity of Common Buffer and Fixative Components

Component Concentration
Approximate Osmolarity
(mOsm)

Sodium Cacodylate Buffer 0.1 M 185

Glutaraldehyde 1% ~100

Paraformaldehyde 1% ~330

Sucrose 1% (w/v) ~29

Sodium Chloride (NaCl) 0.9% (w/v) ~308
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Note: These values are approximate and can vary slightly. The osmolarity of glutaraldehyde

and paraformaldehyde solutions can change over time.

Table 2: Example Fixative Solution Osmolarity Calculations

Buffer Fixative Additive

Calculated
Total
Osmolarity
(mOsm)

Target Tissue

0.1 M

Cacodylate

2.5%

Glutaraldehyde
None ~435

General

Mammalian

0.1 M

Cacodylate

2.5%

Glutaraldehyde
4% Sucrose ~551

General

Mammalian

0.1 M

Cacodylate

2%

Paraformaldehyd

e, 2.5%

Glutaraldehyde

None ~1080
Marine

Invertebrates

0.1 M Phosphate
2.5%

Glutaraldehyde
2% Sucrose ~543 Plant Tissue

Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Cacodylate Buffer (pH 7.4)

Materials:

Sodium Cacodylate Trihydrate (MW: 214.03 g/mol )

Deionized water (dH₂O)

1 M Hydrochloric acid (HCl)

Calibrated pH meter

Volumetric flask (1 L)
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Stir plate and stir bar

Procedure:

Weigh out 21.4 g of sodium cacodylate trihydrate.

Dissolve the sodium cacodylate in approximately 800 mL of dH₂O in a beaker with a stir bar.

Calibrate your pH meter.

Place the pH probe in the buffer solution and monitor the pH.

Slowly add 1 M HCl dropwise while stirring to adjust the pH to 7.4.

Once the pH is stable at 7.4, transfer the solution to a 1 L volumetric flask.

Add dH₂O to bring the final volume to 1 L.

Store the 0.1 M stock solution at 4°C. The solution is stable for several months.[1]

Protocol 2: Preparation of a 2.5% Glutaraldehyde Fixative in 0.1 M Cacodylate Buffer

Materials:

0.1 M Sodium Cacodylate Buffer (pH 7.4)

25% EM-grade glutaraldehyde solution

Deionized water (dH₂O)

Graduated cylinders

Volumetric flask (100 mL)

Procedure:

In a 100 mL volumetric flask, combine 50 mL of 0.1 M Sodium Cacodylate Buffer (pH 7.4)

with 40 mL of dH₂O.
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Add 10 mL of 25% EM-grade glutaraldehyde solution to the flask.

Bring the final volume to 100 mL with dH₂O.

Mix the solution thoroughly.

Important: Prepare this fixative solution fresh before each use.[1]
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Caption: Signaling pathways activated by osmotic stress during cell preservation.
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Caption: Troubleshooting workflow for osmolarity-related artifacts.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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